(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a pyrazole core substituted with a methyl group at the 1-position, connected via a methanone bridge to a piperazine ring. The piperazine is further functionalized with a 4-methylbenzo[d]thiazol-2-yl group. This hybrid structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-4-3-5-14-15(12)18-17(24-14)22-10-8-21(9-11-22)16(23)13-6-7-20(2)19-13/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCNYMXHOMYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiazole rings, followed by their combination with the piperazine ring. One common synthetic route is as follows:
Synthesis of 1-methyl-1H-pyrazol-3-yl: : This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.
Synthesis of 4-methylbenzo[d]thiazol-2-yl: : This involves the cyclization of 2-aminothiazole derivatives with appropriate methylating agents.
Coupling Reaction: : The pyrazole and thiazole derivatives are then coupled using a piperazine linker. This step often requires the use of coupling reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrazoles or thiazoles.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to good activity against various bacterial strains, including E. coli and S. aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Anticonvulsant Activity
The compound's structure is also linked to anticonvulsant properties, which have been explored in various studies. For example, thiazole derivatives have been reported to exhibit anticonvulsant effects in animal models, indicating potential therapeutic applications for seizure disorders .
Antitumor Activity
The compound has shown promise in cancer research as well. Studies on similar pyrazole and thiazole derivatives have indicated their ability to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and activation of pro-apoptotic pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving substituted pyrazole derivatives, one compound demonstrated significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. This suggests that modifications to the core structure can enhance antitumor activity .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
a. Pyrazole-Benzothiazole Hybrids
- Compound 6: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Structural Differences: Contains a dihydropyrazole (pyrazoline) linked to benzothiazole via a thiazole ring. Substituents include methoxyphenyl and methyl groups. Synthesis: Formed via condensation of hydrazine derivatives with enones. Relevance: Highlights the role of aromatic substituents in modulating crystallinity and biological activity.
b. Benzothiazole-Dihydropyrazolone Derivatives
c. Thienothiophene-Pyrazole Hybrids
- Compound 7b (): Contains pyrazole linked to thieno[2,3-b]thiophene via methanone bridges. Key Data: High melting point (>300°C), IR C=O stretch at 1720 cm⁻¹, and NMR signals for NH₂ (δ 4.92) and aromatic protons. Relevance: Suggests that fused heterocyclic systems enhance thermal stability.
Physicochemical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Properties
*Estimated based on molecular formula.
Crystallographic and Noncovalent Interactions
- Crystal Packing : Compounds in and exhibit halogen bonding and π-π stacking, critical for stability. The target compound’s methylbenzothiazole group may enhance hydrophobic interactions.
- DFT Analysis : Studies on similar molecules () reveal that substituents like methoxy groups influence electron distribution and binding affinity.
Biological Activity
The compound (1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also known by its CAS number 1020489-68-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 375.9 g/mol. The structure features a pyrazole ring linked to a piperazine moiety, which is further substituted with a benzo[d]thiazole group. This structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₅OS |
| Molecular Weight | 375.9 g/mol |
| CAS Number | 1020489-68-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .
Case Study:
A study evaluating similar thiazole-based compounds found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat and HT-29 cell lines. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. The presence of the thiazole ring in various derivatives has been associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related study demonstrated that thiazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against tested pathogens .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 31.25 | Staphylococcus aureus |
| Compound 2 | 62.50 | Escherichia coli |
| Compound 3 | 15.00 | Pseudomonas aeruginosa |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole and thiazole rings significantly affect biological activity. For instance, the introduction of substituents such as methyl or chloro groups on the thiazole ring enhances both anticancer and antimicrobial activities. The piperazine moiety also plays a critical role in improving solubility and bioavailability .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways, indicating its potential as a therapeutic agent .
Q & A
Basic Synthesis and Characterization
Q: What are the key challenges in synthesizing this compound, and how can its purity be optimized? A:
- Synthesis Challenges : The compound’s hybrid structure (pyrazole + benzo[d]thiazole-piperazine) requires multi-step coupling reactions. For example, condensation of the pyrazole-carboxylic acid derivative with a piperazine intermediate often requires catalysts like EDCI/HOBt for amide bond formation .
- Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor by LC-MS (ESI+) to confirm molecular ion peaks (expected [M+H]+ ~423 Da). Recrystallization in ethanol/dichloromethane (1:3) improves crystallinity .
Advanced Structural Confirmation
Q: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound? A:
- NMR Discrepancies : Assign signals using 2D NMR (COSY, HSQC, HMBC). For example, the benzo[d]thiazole proton (δ 7.8–8.2 ppm) may overlap with pyrazole signals; deuterated DMSO-d6 enhances resolution .
- X-Ray Validation : Compare experimental crystal parameters (e.g., monoclinic P21/c space group) with DFT-optimized structures. Discrepancies in bond angles >2° may indicate conformational flexibility in the piperazine ring .
Biological Activity Profiling
Q: What methodological strategies are recommended for evaluating its bioactivity against kinase targets? A:
- In Silico Screening : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR, JAK2) using the benzo[d]thiazole moiety as a hinge-binding motif. Validate with MD simulations (100 ns) to assess binding stability .
- In Vitro Assays : Use a fluorescence polarization assay (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration. IC50 values <1 µM suggest strong inhibition .
Stability and Reactivity
Q: How does pH influence the compound’s stability in aqueous buffers, and what degradation products are observed? A:
-
pH-Dependent Stability :
pH Half-life (h) Major Degradation Product 2.0 4.2 Hydrolyzed pyrazole-carboxylic acid 7.4 48.0 Stable 9.0 12.5 Oxidized benzo[d]thiazole sulfoxide
Structure-Activity Relationship (SAR) Studies
Q: Which structural modifications enhance selectivity for CNS targets (e.g., 5-HT receptors)? A:
-
Piperazine Modifications : Introducing a 4-fluorophenyl group on piperazine (logP ~3.2) improves blood-brain barrier permeability (PAMPA-BBB assay). Replace methyl on benzo[d]thiazole with methoxy to reduce CYP450 inhibition .
-
SAR Table :
Handling Data Contradictions in Biological Assays
Q: How should researchers address inconsistent IC50 values across cell lines (e.g., HepG2 vs. HEK293)? A:
- Experimental Design :
- Use a minimum of 3 biological replicates with internal controls (e.g., staurosporine for apoptosis).
- Normalize data to cell viability (MTT assay) and ATP levels (CellTiter-Glo®) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey test. Variability >20% may indicate off-target effects; validate via siRNA knockdown of suspected targets (e.g., AKT1) .
Advanced Analytical Techniques
Q: What hyphenated techniques are optimal for quantifying trace impurities in bulk samples? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
